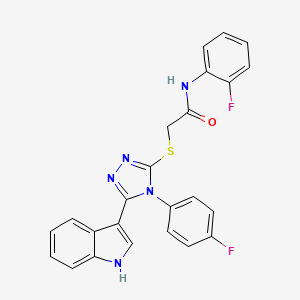

N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with fluorinated aryl and indole groups. The triazole ring is functionalized at position 4 with a 4-fluorophenyl group and at position 5 with an indole moiety. A thioacetamide linker bridges the triazole’s position 3 to an N-(2-fluorophenyl)acetamide side chain.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N5OS/c25-15-9-11-16(12-10-15)31-23(18-13-27-20-7-3-1-5-17(18)20)29-30-24(31)33-14-22(32)28-21-8-4-2-6-19(21)26/h1-13,27H,14H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCUAXISBCQRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in three key regions: (1) triazole substituents, (2) acetamide side chains, and (3) aromatic systems. Below is a comparative analysis:

Key Comparisons

Triazole Core vs. Other Heterocycles The 1,2,4-triazole core in the target compound offers tautomeric versatility (thione vs. thiol forms), which influences reactivity and binding.

Fluorophenyl and Indole vs. Other Aromatic Groups The dual fluorophenyl/indole system in the target compound contrasts with sulfonylphenyl () or thiophene () substituents. Indole’s planar structure and hydrogen-bonding capacity may enhance target binding compared to non-aromatic or sulfur-containing groups.

Acetamide Side Chain Variations The N-(2-fluorophenyl)acetamide chain differs from N-(4-fluorophenyl) () or non-fluorinated chains (). Fluorine’s electronegativity and steric effects could modulate solubility and bioactivity.

Indole derivatives are often associated with kinase or protease inhibition, hinting at possible unexplored applications.

Physicochemical and Spectroscopic Properties

- Solubility: The indole and fluorophenyl groups may reduce aqueous solubility compared to sulfonyl () or amino-substituted () analogues.

- Lipophilicity : Ethyl/thiophene substituents () increase logP relative to the target compound’s polar fluorine and indole groups.

- IR/NMR : The target compound’s C=S (∼1250 cm⁻¹) and NH (∼3300 cm⁻¹) stretches align with triazole-thiones in . ¹H-NMR would show distinct indole NH (~10 ppm) and fluorophenyl aromatic signals.

Research Implications

- Synthetic Optimization : Lessons from S-alkylation routes in could improve the target compound’s yield.

- Biological Screening : Prioritize assays for anti-inflammatory or kinase-inhibitory activity, leveraging findings from .

- Structure-Activity Relationship (SAR) : Systematic substitution of the indole or fluorophenyl groups (e.g., with thiophene or sulfonyl moieties) could refine potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.